(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide (CAS: 410087-17-1) is a synthetic heterocyclic molecule combining a chromene backbone with a 1,3,4-thiadiazole moiety. Its structure features a butylimino group at position 2 of the chromene ring and a 3-methylphenyl-substituted thiadiazole linked via a carboxamide bridge.
Properties
IUPAC Name |
2-butylimino-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-4-12-24-21-18(14-16-9-5-6-11-19(16)29-21)20(28)25-23-27-26-22(30-23)17-10-7-8-15(2)13-17/h5-11,13-14H,3-4,12H2,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWHDJNTEUKOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NN=C(S3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenyl-1,3,4-thiadiazole-2-amine with 3-formylchromone in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with butylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and acids are used under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction could produce amine derivatives.
Scientific Research Applications
(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The 1,3,4-thiadiazole core is a common feature in many bioactive compounds. Substituents on the thiadiazole and chromene rings critically influence physical properties such as melting points, solubility, and synthetic yields. Below is a comparison of key analogs (Table 1):
Table 1: Physical Properties of Selected 1,3,4-Thiadiazole and Chromene Derivatives
Key Observations :
- Substituent Bulk : Bulky groups (e.g., isopropyl in compound 5f) correlate with higher melting points (158–160°C) compared to smaller substituents like methylthio .
- Electron-Withdrawing Groups: The 4-cyanobenzylidene group in compound 11b reduces melting points (213–215°C) due to altered crystallinity .
Antitumor and Anticonvulsant Activities
1,3,4-Thiadiazole derivatives with carboxamide linkages exhibit notable bioactivity:
- Anticonvulsant Activity : Two analogs from showed 100% effectiveness in the MES (maximal electroshock) test, attributed to hydrophobic benzothiazole domains and electron-withdrawing substituents (e.g., 4-nitrophenyl) .
- Antitumor Potential: While the target compound’s activity is undocumented, structurally similar chromene-thiadiazole hybrids (e.g., compound 11b) demonstrate moderate cytotoxicity, likely due to intercalation with DNA or enzyme inhibition .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C25H24N4O2S
- Molecular Weight : 438.55 g/mol
- IUPAC Name : (2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide
This compound features a chromene backbone with a thiadiazole substituent, which is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound also shows promising antimicrobial activity:
- Inhibition of Bacterial Growth : Research indicates that it effectively inhibits the growth of both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest a potent effect against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor:
- Topoisomerase II Inhibition : Molecular docking studies have revealed that this compound can bind effectively to DNA topoisomerase II, suggesting its potential as a chemotherapeutic agent. This inhibition could lead to DNA damage in rapidly dividing cells, further supporting its anticancer properties .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Thiadiazole Ring : The initial step includes the condensation of 3-methylphenyl hydrazine with appropriate carbonyl compounds to form the thiadiazole moiety.
- Chromene Synthesis : The chromene structure is constructed via cyclization reactions involving phenolic compounds.
- Final Coupling : The butylimino group is introduced through a coupling reaction with an appropriate amine.
Table of Biological Activities
Q & A
Q. Resolution :
- Perform variable-temperature NMR to detect tautomeric shifts.
- Use high-resolution MS (HRMS) to distinguish between molecular ion and adducts .
What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Pitfall : Solubility issues in aqueous buffers—pre-dissolve in DMSO (<1% final concentration) .
How do substituents on the thiadiazole ring affect activity?
SAR Strategy : Use computational docking (e.g., AutoDock) to predict interactions with target proteins before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
